N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)-N-(3-nitrophenyl)glycinamide
Description
N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)-N-(3-nitrophenyl)glycinamide is a synthetic organic compound that belongs to the class of glycinamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals.
Properties
IUPAC Name |
2-(2-ethoxy-N-methylsulfonylanilino)-N-(3-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O6S/c1-3-26-16-10-5-4-9-15(16)19(27(2,24)25)12-17(21)18-13-7-6-8-14(11-13)20(22)23/h4-11H,3,12H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIIBJAUUVWFWIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N(CC(=O)NC2=CC(=CC=C2)[N+](=O)[O-])S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)-N-(3-nitrophenyl)glycinamide typically involves multi-step organic reactions. The starting materials might include 2-ethoxyaniline, methylsulfonyl chloride, and 3-nitrobenzoyl chloride. The reactions are carried out under controlled conditions, often involving catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems for monitoring and controlling the reaction parameters ensures consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)-N-(3-nitrophenyl)glycinamide can undergo various chemical reactions, including:
Reduction: Reduction reactions could involve the addition of hydrogen or removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce amines.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in studying enzyme interactions and protein binding.
Medicine: Possible applications in drug development, particularly in designing inhibitors or activators of specific biological pathways.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N2-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)-N-(3-nitrophenyl)glycinamide exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, and modulating biochemical pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
- N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)-N-(3-nitrophenyl)glycinamide
- N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)-N-(4-nitrophenyl)glycinamide
Uniqueness
N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)-N-(3-nitrophenyl)glycinamide might exhibit unique properties due to the specific arrangement of its functional groups, which can influence its reactivity, stability, and interactions with biological targets.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
